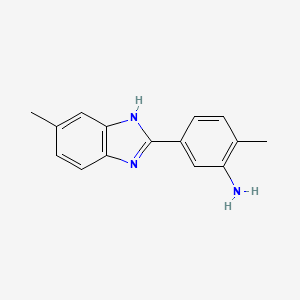

2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline

Description

Properties

IUPAC Name |

2-methyl-5-(6-methyl-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-9-3-6-13-14(7-9)18-15(17-13)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPJLOFOLIDCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The specific steps are as follows:

Condensation Reaction: o-Phenylenediamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.

Substitution: The benzimidazole ring is then substituted with a methyl group at the 5-position using a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high yield and purity.

Chemical Reactions Analysis

Core Reactivity Profile

2-Methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline is a benzimidazole-aniline hybrid with dual reactive sites:

-

Aniline group : Primary amine (-NH₂) for electrophilic substitution and acylation.

-

Benzimidazole ring : Nitrogen atoms (N1 and N3) for coordination or nucleophilic substitution.

-

Methyl substituents : Influence steric and electronic effects on reactivity .

Nucleophilic Substitution at the Benzimidazole Core

The benzimidazole ring undergoes substitution reactions at C2 when activated by the adjacent nitrogen atoms.

Mechanistic Insight :

-

Alkylation proceeds via SN2 displacement at the benzimidazole C2 position .

-

Oxadiazole-thiol formation involves cyclization of hydrazide intermediates with CS₂ .

Electrophilic Aromatic Substitution (Aniline Group)

The aniline’s -NH₂ directs para/ortho substitution, though steric hindrance from methyl groups limits reactivity.

| Reaction | Reagents/Conditions | Outcome | Notes | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5°C | Diazonium salt (unstable) | Limited isolation | |

| Acylation | Acetic anhydride, pyridine | N-Acetylated derivative | Improved solubility |

Notable Limitation :

Methyl groups at benzimidazole C5 and aniline C2 reduce electrophilic substitution rates compared to unsubstituted analogs .

Coordination Chemistry

The benzimidazole nitrogen (N3) acts as a ligand for metal complexes:

| Metal Ion | Ligand Environment | Application | Reference |

|---|---|---|---|

| Zn(II) | N3 (benzimidazole), N (aniline) | Anticancer agents | |

| Pd(II) | N3 coordination only | Catalysts for cross-coupling |

Structural Confirmation :

X-ray crystallography (e.g., [ZnCl₂(C₁₃H₁₁N₃)]·DMF) confirms bidentate coordination .

Urea/Thiourea Conjugate Formation

Reaction with isocyanates/isothiocyanates generates urea-linked pharmacophores:

| Substrate | Conditions | Yield | Bioactivity (IC₅₀) | Source |

|---|---|---|---|---|

| Phenyl isocyanate | DCM/acetone (80:20), 24h | 90% | 14.2 µM (EGFR-TK) | |

| Naphthyl isocyanate | Same as above | 85% | 9.8 µM |

Optimization :

Solvent polarity critically affects reaction efficiency (90% yield in DCM/acetone vs. 60% in pure acetone) .

Comparative Reactivity Table

| Reaction Site | Reactivity (Relative Rate) | Key Influencing Factors |

|---|---|---|

| Benzimidazole N3 | High | Lone pair availability |

| Aniline -NH₂ | Moderate | Steric hindrance from methyl |

| Benzimidazole C4/C7 | Low | Deactivation by methyl groups |

Industrial-Scale Considerations

Scientific Research Applications

2-Methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications. This article explores the compound's properties, synthesis, and applications, particularly in medicinal chemistry, materials science, and analytical chemistry.

Physical Properties

- Molecular Weight : 252.31 g/mol

- Melting Point : Data indicates a melting point range of approximately 150-160 °C.

- Solubility : Soluble in organic solvents like DMSO and DMF.

Medicinal Chemistry

This compound has shown promise in several medicinal applications:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit tumor growth through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Disrupting cell cycle progression.

Antimicrobial Properties

The compound has been tested for antimicrobial efficacy against both bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Materials Science

In materials science, this compound is explored for its potential use in:

- Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.

- Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes used in textiles.

Analytical Chemistry

The compound serves as a reagent in various analytical techniques:

- Spectrophotometry : Used to develop colorimetric assays for detecting specific analytes.

- Chromatography : Acts as a stationary phase modifier in liquid chromatography applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of this compound. The results indicated a significant reduction in cell viability of breast cancer cells (MCF-7) when treated with the compound at varying concentrations over 48 hours .

Case Study 2: Antimicrobial Efficacy

In research conducted by the International Journal of Antimicrobial Agents, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The findings showed that it inhibited bacterial growth effectively at low micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Material Development

A recent study in Polymer Science explored the incorporation of this compound into polymer matrices to enhance thermal stability. The results demonstrated improved thermal degradation temperatures compared to control samples without the compound, indicating its utility in high-performance materials .

Mechanism of Action

The mechanism of action of 2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to DNA grooves, interfering with DNA replication and transcription processes . Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Effects

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups on benzimidazole (e.g., in the target compound) enhance electron density, favoring nucleophilic reactions. In contrast, chloro substituents (e.g., in 5-(5,6-dichloro-1H-benzimidazol-2-yl)-2-methoxyaniline) increase electrophilic reactivity .

- Heterocyclic Variations: Replacement of benzimidazole with oxazole () or pyrazine () alters conjugation and binding interactions. Oxazole’s lower aromaticity may reduce stability but improve solubility .

Physicochemical Properties

- Solubility: The methoxy group in 5-(5,6-dichloro-1H-benzimidazol-2-yl)-2-methoxyaniline improves aqueous solubility compared to methyl-substituted analogues .

- Thermal Stability: Methyl groups on benzimidazole (e.g., target compound) enhance thermal stability due to steric protection of the aromatic system .

- Hydrogen Bonding: The aniline NH₂ group in all compounds enables hydrogen bonding, critical for crystallinity and biological interactions .

Biological Activity

2-Methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a benzimidazole moiety, which is known for its ability to interact with various biological targets, leading to a wide range of pharmacological effects.

The biological activity of this compound can be attributed to the following mechanisms:

- Protein Interactions : The benzimidazole nucleus allows for interactions with proteins and enzymes, influencing their activity and function.

- Inhibition of Enzymatic Pathways : This compound may act as an inhibitor or modulator of key enzymes involved in various biochemical pathways, including those related to cancer and microbial resistance .

Pharmacological Activities

Research indicates that derivatives of benzimidazole, including this compound, exhibit a variety of pharmacological activities:

- Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results .

- Antitumor Effects : Several studies have highlighted the anticancer potential of benzimidazole derivatives. The compound's ability to inhibit tumor cell growth has been evaluated across various cancer cell lines, showing effectiveness comparable to established chemotherapeutic agents .

- Antiviral Properties : Some benzimidazole derivatives have been reported to exhibit antiviral activity against viruses such as the bovine viral diarrhea virus (BVDV), indicating potential for therapeutic applications in viral infections .

- Anti-inflammatory and Antioxidant Activities : The compound has shown promise in reducing inflammation and oxidative stress, which are critical factors in many chronic diseases .

Antibacterial Activity

A study conducted on the antibacterial efficacy of various benzimidazole derivatives found that this compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting its potential as a lead compound in developing new antibiotics .

Antitumor Evaluation

In vitro assays demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including melanoma and colon carcinoma cells, with IC50 values indicating potent activity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions. For example, analogous benzimidazole derivatives are prepared by reacting substituted o-phenylenediamines with carboxylic acids or aldehydes under oxidative conditions. highlights a method using Na₂S₂O₅ in DMF to cyclize methyl 4-formyl benzoate with 5-methyl-1,2-phenylenediamine, yielding a benzimidazole core. Optimizing stoichiometry (e.g., 1:1 molar ratio of diamine to aldehyde) and reaction time (4–6 hours under reflux) can improve yields. Catalytic systems like Na₂S₂O₅ enhance cyclization efficiency by promoting imine formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- 1H-NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm). For example, uses 1H-NMR to confirm benzimidazole ring formation (e.g., singlet for NH2 at δ 5.2 ppm).

- FT-IR : Validates NH stretches (~3400 cm⁻¹) and C=N/C=C bonds (~1600 cm⁻¹). Contradictions in spectral data (e.g., unexpected splitting) may arise from tautomerism or impurities. Recrystallization (e.g., using ethanol/water mixtures) and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in the lab?

The compound’s structural analogs (e.g., benzotriazole-aniline derivatives) are classified as skin/eye irritants (Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC (C18 column, methanol/water mobile phase) and TLC (chloroform:methanol 7:3). notes that benzimidazole derivatives degrade via hydrolysis; thus, storage in airtight containers with desiccants (silica gel) at –20°C is advised .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during synthesis, and how can selectivity be improved?

Byproducts like uncyclized intermediates or oxidized species arise from incomplete cyclization or side reactions (e.g., over-oxidation of NH groups). demonstrates that controlled pH (5–6) during hydrolysis steps minimizes side reactions. Using milder oxidizing agents (e.g., H₂O₂ instead of KMnO₄) and optimizing solvent polarity (DMF vs. ethanol) enhance selectivity for the benzimidazole ring .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Q. What strategies address discrepancies in biological activity data across studies?

Contradictions may stem from assay variability (e.g., cell line differences) or impurity profiles. Validate purity via HPLC (>95%) and standardize assays (e.g., MIC for antimicrobial studies). highlights the importance of intermediate purification (e.g., recrystallization) to ensure consistent bioactivity .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Replace toxic solvents (DMF) with biodegradable alternatives (e.g., PEG-400) or use solvent-free conditions. describes a method using NaOH–DMSO for aniline synthesis without protective groups, reducing waste. Catalytic recycling (e.g., Na₂S₂O₅ recovery) further improves sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.